molecular formula C5H8O3 B2367767 2-(Prop-2-en-1-yloxy)acetic acid CAS No. 22577-14-6

2-(Prop-2-en-1-yloxy)acetic acid

Cat. No.: B2367767
CAS No.: 22577-14-6
M. Wt: 116.116
InChI Key: QXWUJRONCAPLLL-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)acetic acid is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . This compound is characterized by the presence of an allyloxy group attached to an acetic acid moiety.

Chemical Reactions Analysis

2-(Prop-2-en-1-yloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(Prop-2-en-1-yloxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)acetic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of specific enzymes, thereby affecting metabolic processes. The allyloxy group can also participate in nucleophilic substitution reactions, which can alter the compound’s activity and interactions .

Comparison with Similar Compounds

2-(Prop-2-en-1-yloxy)acetic acid can be compared with other similar compounds such as:

  • 2-Hydroxy-2-(2-hydroxy-1-naphthyl)acetic acid
  • (2S)-1-Methyl-2-pyrrolidinyl)acetic acid
  • (2-Amino-2-oxoethoxy)acetic acid
  • (1-Methyl-2-pyrrolidinyl)acetic acid
  • (2-Hydroxy-1-naphthyl)acetic acid
  • Amino (2-cyclohexen-1-yl)acetic acid
  • (2-Isopropylphenoxy)acetic acid
  • (2-Butoxyethoxy)acetic acid
  • (2-Amino-4-phenylthiazol-5-yl)acetic acid
  • (2-Methoxyethoxy)acetic acid .

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

2-prop-2-enoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUJRONCAPLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22577-14-6
Record name 2-(prop-2-en-1-yloxy)acetic acid
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